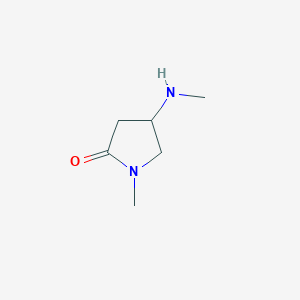

1-Methyl-4-(methylamino)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-4-(methylamino)pyrrolidin-2-one is a heterocyclic compound with the empirical formula C7H14N2O It is a derivative of pyrrolidinone, characterized by the presence of a methyl group and a methylamino group attached to the pyrrolidinone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(methylamino)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1-methyl-2-pyrrolidinone with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving high yields and product purity .

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-4-(methylamino)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Various amine derivatives.

Substitution: Substituted pyrrolidinone derivatives.

Aplicaciones Científicas De Investigación

1-Methyl-4-(methylamino)pyrrolidin-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-methyl-4-(methylamino)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-Ethyl-4-(methylamino)methylpyrrolidin-2-one: Similar in structure but with an ethyl group instead of a methyl group.

1-Methyl-2-pyrrolidinone: Lacks the methylamino group, making it less reactive in certain chemical reactions.

Uniqueness: 1-Methyl-4-(methylamino)pyrrolidin-2-one is unique due to the presence of both a methyl and a methylamino group, which confer distinct chemical reactivity and potential for diverse applications .

Actividad Biológica

1-Methyl-4-(methylamino)pyrrolidin-2-one, commonly referred to as "methylone," is a synthetic compound that has garnered attention due to its psychoactive properties and potential therapeutic applications. This article explores the biological activity of methylone, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methylone belongs to the class of substituted pyrrolidines, characterized by a five-membered nitrogen-containing ring. Its chemical structure can be represented as follows:

This compound is structurally related to other pyrrolidine derivatives, which are known for their diverse biological activities.

Methylone primarily acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). It enhances the levels of these neurotransmitters in the synaptic cleft, leading to increased mood elevation and euphoria. The compound's interaction with the serotonin transporter (SERT) and norepinephrine transporter (NET) is critical for its psychoactive effects.

Key Mechanisms:

- Serotonin Reuptake Inhibition : Methylone binds to SERT, preventing the reabsorption of serotonin.

- Norepinephrine Reuptake Inhibition : By inhibiting NET, it increases norepinephrine levels.

- Dopamine Release : Methylone may also promote dopamine release, contributing to its stimulant effects.

Psychoactive Effects

Methylone is often used recreationally for its stimulant and empathogenic effects. Users report feelings of increased energy, emotional warmth, and enhanced sensory perception. However, these effects come with risks including anxiety, paranoia, and potential neurotoxicity.

Antimicrobial Properties

Recent studies have indicated that certain pyrrolidine derivatives exhibit antimicrobial activity. While specific research on methylone's antimicrobial effects is limited, related compounds have shown promise against various bacterial strains.

| Compound | Activity | MIC (mg/mL) |

|---|---|---|

| Methylone | Not extensively studied | N/A |

| 2-Benzylpyrrolidine | Antibacterial | 0.0039 - 0.025 |

| Sodium Pyrrolidide | Antifungal | 0.025 - 0.1 |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various assay methods (e.g., MTT assay) to evaluate the impact of methylone on different cell lines. Results indicate that while methylone can induce cellular stress responses, the exact cytotoxic profile remains under investigation.

Case Study 1: Neurotoxicity

A study reported that high doses of methylone could lead to neurotoxic effects in animal models. Behavioral changes were noted alongside biochemical markers indicating neuronal damage.

Case Study 2: Clinical Observations

Clinical reports from emergency departments have documented cases of methylone-related toxicity, presenting symptoms such as tachycardia, hypertension, and hyperthermia in users.

Propiedades

IUPAC Name |

1-methyl-4-(methylamino)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-7-5-3-6(9)8(2)4-5/h5,7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAGVDMTSULVQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(=O)N(C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.